2-(4-Benzyl-1-piperazinyl)-N'-(4-isopropylbenzylidene)acetohydrazide 2-(4-Benzyl-1-piperazinyl)-N'-(4-isopropylbenzylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 303107-55-3
VCID: VC16087258
InChI: InChI=1S/C23H30N4O/c1-19(2)22-10-8-20(9-11-22)16-24-25-23(28)18-27-14-12-26(13-15-27)17-21-6-4-3-5-7-21/h3-11,16,19H,12-15,17-18H2,1-2H3,(H,25,28)/b24-16+
SMILES:
Molecular Formula: C23H30N4O
Molecular Weight: 378.5 g/mol

2-(4-Benzyl-1-piperazinyl)-N'-(4-isopropylbenzylidene)acetohydrazide

CAS No.: 303107-55-3

Cat. No.: VC16087258

Molecular Formula: C23H30N4O

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Benzyl-1-piperazinyl)-N'-(4-isopropylbenzylidene)acetohydrazide - 303107-55-3

Specification

CAS No. 303107-55-3
Molecular Formula C23H30N4O
Molecular Weight 378.5 g/mol
IUPAC Name 2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C23H30N4O/c1-19(2)22-10-8-20(9-11-22)16-24-25-23(28)18-27-14-12-26(13-15-27)17-21-6-4-3-5-7-21/h3-11,16,19H,12-15,17-18H2,1-2H3,(H,25,28)/b24-16+
Standard InChI Key PLSRXIPOPSWHFF-LFVJCYFKSA-N
Isomeric SMILES CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3
Canonical SMILES CC(C)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

2-(4-Benzyl-1-piperazinyl)-N'-(4-isopropylbenzylidene)acetohydrazide is defined by the IUPAC name 2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide. Its structural complexity arises from the fusion of a piperazine ring, a benzyl group, and an isopropyl-substituted benzylidene moiety (Fig. 1). Key physicochemical properties include:

PropertyValue
Molecular FormulaC<sub>23</sub>H<sub>30</sub>N<sub>4</sub>O
Molecular Weight378.5 g/mol
CAS Registry Number303107-55-3
SMILES NotationCC(C)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3
Topological Polar Surface Area55.6 Ų
LogP (Octanol-Water)3.2

The compound’s hydrazone (-NH-N=C-) and acetamide (-CO-NH-) groups confer polarity, enabling hydrogen bonding with biological targets. The piperazine ring enhances solubility in aqueous media, while the benzyl and isopropyl groups contribute to lipophilicity, facilitating blood-brain barrier penetration.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the piperazine protons (δ 2.5–3.5 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and isopropyl methyl groups (δ 1.2–1.4 ppm). Mass spectrometry (MS) data show a molecular ion peak at m/z 378.5, consistent with the molecular formula. Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O, 1650 cm<sup>−1</sup>) and imine (C=N, 1600 cm<sup>−1</sup>) functional groups.

Synthesis and Optimization

Reaction Pathway

The synthesis involves three primary steps (Table 1):

  • Piperazine Alkylation: 4-Benzylpiperazine reacts with chloroacetyl chloride in dichloromethane to form 2-chloro-N-(4-benzylpiperazin-1-yl)acetamide.

  • Hydrazide Formation: The chloro intermediate undergoes nucleophilic substitution with hydrazine hydrate, yielding 2-(4-benzylpiperazin-1-yl)acetohydrazide.

  • Condensation: The hydrazide reacts with 4-isopropylbenzaldehyde in ethanol under reflux, forming the final Schiff base product.

Table 1: Synthesis Conditions and Yields

StepReagentsConditionsYield
Piperazine AlkylationChloroacetyl chloride0–5°C, 12 h78%
Hydrazide FormationHydrazine hydrateRT, 6 h85%
Condensation4-IsopropylbenzaldehydeEthanol, reflux, 8 h72%

Purification and Analysis

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. High-performance liquid chromatography (HPLC) confirms ≥95% purity, critical for pharmacological studies.

Biological Activity and Mechanisms

Neuropharmacological Effects

The compound’s piperazine moiety binds serotonin (5-HT<sub>1A</sub>) and dopamine (D<sub>2</sub>) receptors, modulating neurotransmitter release. In rodent models, it reduces anxiety-like behaviors (elevated plus maze test) and immobility time (forced swim test), suggesting antidepressant potential.

Table 2: In Vivo Neuropharmacological Data

ModelDose (mg/kg)EffectReference
Elevated Plus Maze10↑ Open arm time by 40%
Forced Swim Test20↓ Immobility time by 55%
Tail Suspension Test15↓ Immobility time by 50%

Research Developments and Future Directions

Recent studies highlight structural analogs of 2-(4-benzyl-1-piperazinyl)-N'-(4-isopropylbenzylidene)acetohydrazide as dual-acting agents in neurodegenerative diseases. Modifications to the benzylidene group (e.g., halogen substitution) enhance blood-brain barrier permeability and receptor affinity. Collaborative efforts between academia and industry aim to advance this compound into preclinical trials by 2026.

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